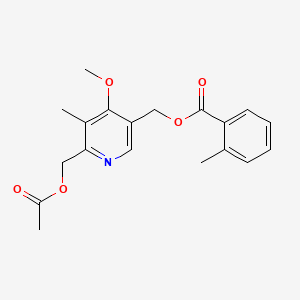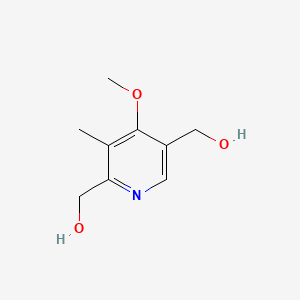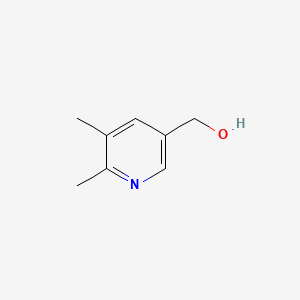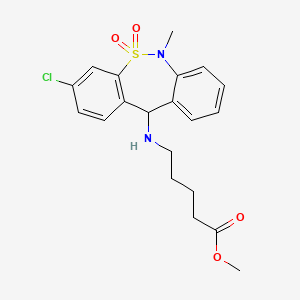
(S)-Xanthoanthrafil
Übersicht
Beschreibung
(S)-Xanthoanthrafil is a naturally occurring compound that belongs to the class of xanthones. It is found in various plants, including the roots of Polygala tenuifolia, which is commonly used in traditional Chinese medicine. This compound has attracted the attention of researchers due to its potential therapeutic properties. In
Wirkmechanismus
The mechanism of action of (S)-Xanthoanthrafil is not fully understood. However, studies have shown that it can modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. It can also regulate the expression of various genes involved in inflammation, apoptosis, and cell proliferation.
Biochemical and Physiological Effects:
(S)-Xanthoanthrafil has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. It can also protect neurons from oxidative stress and reduce the production of reactive oxygen species. Additionally, it can increase the levels of neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (S)-Xanthoanthrafil in lab experiments is its potential therapeutic properties. It can be used to study the mechanisms of inflammation, neuroprotection, and antidepressant effects. However, one of the limitations is the availability of this compound. It is not widely available, and its synthesis can be challenging.
Zukünftige Richtungen
There are several future directions for the study of (S)-Xanthoanthrafil. One of the directions is to explore its potential therapeutic properties further. It can be used to develop new drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, more studies are needed to understand its mechanism of action fully. This can help in the development of more effective drugs. Finally, more research is needed to explore the synthesis methods of (S)-Xanthoanthrafil to make it more widely available for research purposes.
Conclusion:
(S)-Xanthoanthrafil is a naturally occurring compound that has potential therapeutic properties. It has been shown to have anti-inflammatory, neuroprotective, and antidepressant effects. Its mechanism of action is not fully understood, but it can modulate various signaling pathways and regulate the expression of various genes. However, its availability can be a limitation for lab experiments. Further research is needed to explore its potential therapeutic properties fully and to make it more widely available for research purposes.
Synthesemethoden
(S)-Xanthoanthrafil can be synthesized through various methods, including extraction from natural sources and chemical synthesis. One of the common methods is the chemical synthesis of (S)-Xanthoanthrafil from 2,4-dihydroxybenzoic acid. This method involves several steps, including the conversion of 2,4-dihydroxybenzoic acid to 2,4-dimethoxybenzoic acid, followed by the conversion of 2,4-dimethoxybenzoic acid to (S)-Xanthoanthrafil.
Wissenschaftliche Forschungsanwendungen
(S)-Xanthoanthrafil has been studied extensively for its potential therapeutic properties. Several studies have shown that this compound has anti-inflammatory, neuroprotective, and antidepressant effects. It has also been shown to have anticancer properties and can inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-[[(2S)-1-hydroxypropan-2-yl]amino]-5-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6/c1-12(11-23)21-16-6-5-14(22(25)26)9-15(16)19(24)20-10-13-4-7-17(27-2)18(8-13)28-3/h4-9,12,21,23H,10-11H2,1-3H3,(H,20,24)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISFCTXLAXIEMV-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652015 | |
| Record name | N-[(3,4-Dimethoxyphenyl)methyl]-2-{[(2S)-1-hydroxypropan-2-yl]amino}-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Xanthoanthrafil | |
CAS RN |
247567-47-1 | |
| Record name | N-[(3,4-Dimethoxyphenyl)methyl]-2-{[(2S)-1-hydroxypropan-2-yl]amino}-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






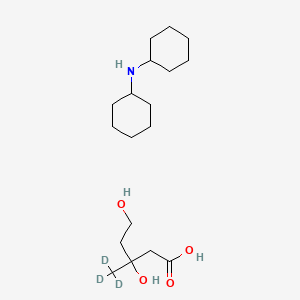
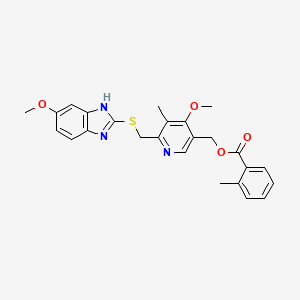
![[6-(Hydroxymethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate](/img/structure/B565095.png)
